7-benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential
One study delves into the psychotropic potential of 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their affinity and activity at serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which suggests applications in treating disorders like depression and anxiety. The research emphasizes the significance of chemical modifications in the purine structure to enhance therapeutic outcomes (Chłoń-Rzepa et al., 2013).
Structural Insights
Another study provides structural insights into 8-benzylamino derivatives of theophylline, exploring the geometry of the purine system and its implications for molecular interaction and stability. This research may inform the design of compounds with improved pharmacological profiles (Karczmarzyk et al., 1995).
Analgesic Activity
The analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have been evaluated, with findings indicating significant pain-relieving effects. These results suggest potential applications in developing new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).
Synthetic Methodologies
Research into thietanyl protection for the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones provides a novel approach to synthesizing purine derivatives. This work demonstrates the utility of protective groups in purine synthesis and may contribute to the development of new compounds with therapeutic applications (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
7-benzyl-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-22-16-15(17(25)23(2)19(22)26)24(12-13-7-4-3-5-8-13)18(21-16)20-11-14-9-6-10-27-14/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQXZBBHNYXJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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